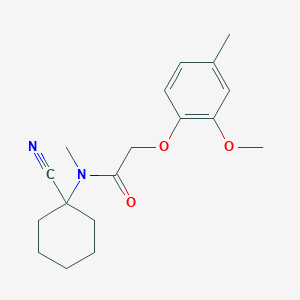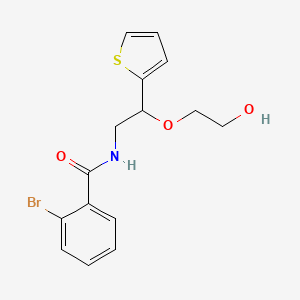
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as CMMDA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. CMMDA is a member of the amide family and has a molecular formula of C22H29N2O3.
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is not fully understood. However, studies have suggested that N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide acts as a modulator of neurotransmitter activity, specifically dopamine and serotonin. N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to increase the release of these neurotransmitters, which can lead to changes in behavior and mood.
生化学的および生理学的効果
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to have a range of biochemical and physiological effects. Studies have suggested that N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can increase locomotor activity, induce hyperthermia, and alter the sleep-wake cycle. Additionally, N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to affect various physiological processes, such as cardiovascular function and metabolism.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide in lab experiments is its ability to modulate neurotransmitter activity, which can provide insight into the underlying mechanisms of various physiological and behavioral processes. However, one of the limitations of using N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the use of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide in scientific research. One potential area of research is the development of new drugs that target the same neurotransmitter systems as N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide and its potential therapeutic applications.
In conclusion, N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. Its ability to modulate neurotransmitter activity makes it a valuable tool for studying various physiological and behavioral processes. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide and its potential therapeutic applications.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is a complex process that involves several steps. The first step is the preparation of 1-cyanocyclohexane, which is then reacted with 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide to yield N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. The synthesis of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide requires specialized equipment and expertise, making it a challenging compound to produce.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. One of the primary uses of N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is to study the effects of the compound on the central nervous system. N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-7-8-15(16(11-14)22-3)23-12-17(21)20(2)18(13-19)9-5-4-6-10-18/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQGOKYMJMACMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C2(CCCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2560319.png)
![1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560320.png)
![6-Phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2560321.png)


![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)
![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)
